N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide
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Description
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide” is a chemical compound with the molecular formula C17H16N4O4S and a molecular weight of 372.4 . It is also known by the registry number ZINC000012180801 .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound was refined using an F2 full-matrix method least squares method in anisotropic approximation for nonhydrogen atoms . The displaced 3′ adenosine terminal base (A17) was involved in a π-stacking interaction with the 4-oxo-4 H -pyrido [1,2- a ]pyrimidine ring .Chemical Reactions Analysis
The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The molecular formula of the compound is C17H14IN3O2, with an average mass of 419.216 Da and a monoisotopic mass of 419.013062 Da .Scientific Research Applications
Heterocyclic-Derivatives of Guanidine
This research discusses the structural properties and synthesis of heterocyclic derivatives related to the specified compound, emphasizing their formation and X-ray structure determination. The study reveals insights into the structural nuances of these compounds, which could be pivotal for designing new molecules with enhanced properties for scientific applications (Banfield, Fallon, & Gatehouse, 1987).
Synthesis and Antimicrobial Activity
Another study focuses on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting with citrazinic acid. This research underscores the antimicrobial potential of these compounds, suggesting their use in developing new antibacterial and antifungal agents (Hossan et al., 2012).
Insecticidal and Antibacterial Potential
Further research into pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation evaluated their insecticidal and antibacterial potential. This study highlights the utility of these compounds in pest control and bacterial infection management (Deohate & Palaspagar, 2020).
Novel Isoxazolines and Isoxazoles
The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives showcases the potential of these compounds in creating new materials with specific properties for scientific and industrial applications (Rahmouni et al., 2014).
Antioxidant Activities
Research into new bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes and their pharmacological activity points to the significance of the pyrimidine nucleus in developing compounds with antioxidant, anticancer, antibacterial, and anti‐inflammatory activities. This study opens avenues for designing molecules with specific biological activities based on the pyrimidine structure (Rani et al., 2012).
properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-13-14-20-25-17(2)22(24(29)27(20)15-16)26-23(28)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMXAIXASIUZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide |
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